Product packaging for Methyl (5-bromopyridin-2-yl)carbamate(Cat. No.:CAS No. 207922-56-3)

Methyl (5-bromopyridin-2-yl)carbamate

Cat. No.: B1269701
CAS No.: 207922-56-3
M. Wt: 231.05 g/mol
InChI Key: XYBRWUNZRUBCGY-UHFFFAOYSA-N
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Description

Methyl (5-bromopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B1269701 Methyl (5-bromopyridin-2-yl)carbamate CAS No. 207922-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(5-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBRWUNZRUBCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355079
Record name Methyl (5-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207922-56-3
Record name Methyl (5-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of Methyl 5 Bromopyridin 2 Yl Carbamate

Reactions of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is a key site for synthetic modification. Its reactivity is typical of an aryl halide, particularly one on an electron-deficient heterocyclic ring system. This facilitates a variety of powerful bond-forming reactions catalyzed by transition metals.

Suzuki-Miyaura Cross-Coupling Reactions of Aryl Carbamates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.org While literature specifically detailing the Suzuki-Miyaura coupling of Methyl (5-bromopyridin-2-yl)carbamate is not abundant, the reactivity of similar substrates provides significant insight. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. nih.gov These reactions, typically employing a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, proceed in moderate to good yields, highlighting the feasibility of C-C bond formation at the 5-position of a substituted pyridine ring. nih.gov

The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The presence of the carbamate (B1207046) group is expected to be tolerated under these conditions, as Suzuki reactions are known for their broad functional group compatibility. libretexts.orgacs.org

Below is a table illustrating typical conditions and yields for Suzuki-Miyaura reactions on a related 5-bromopyridine substrate.

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood nih.gov
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate nih.gov
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood nih.gov
4-Chlorophenylboronic acidPd(II)-complexCs₂CO₃Toluene96 researchgate.net

This data is based on the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide and methyl 5-bromobenzofuran-2-carboxylate, serving as models for the reactivity of the 5-bromopyridine core.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation)

Beyond C-C bond formation, the bromine atom on this compound is amenable to other important coupling reactions, notably those forming carbon-nitrogen (C-N) bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. wikipedia.org It is highly probable that this compound could be coupled with a variety of primary and secondary amines using a suitable palladium catalyst (e.g., Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., X-Phos) in the presence of a base like KOt-Bu. beilstein-journals.org This would provide access to a wide range of 5-aminopyridine derivatives.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have shown moderate to excellent yields. researchgate.net These conditions, typically involving a palladium source like Pd(CF₃COO)₂, a ligand such as PPh₃, and a copper salt (CuI) in the presence of a base, are directly applicable to this compound for the synthesis of 5-alkynylpyridine derivatives. researchgate.net

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. researchgate.netrsc.org This palladium-catalyzed process offers another route for C-C bond formation, allowing for the introduction of vinyl groups at the 5-position of the pyridine ring. rsc.org

The versatility of these transition metal-catalyzed reactions makes the bromine atom a crucial site for introducing diverse structural motifs.

Reactions of the Carbamate Functional Group

The methyl carbamate group (-NHCO₂Me) also influences the molecule's reactivity profile, primarily through its stability and susceptibility to nucleophilic attack at the carbonyl carbon.

Hydrolysis and Degradation Studies (General Carbamate Stability)

Carbamates are generally considered to be relatively stable functional groups. In some contexts, they have been used as amide isosteres to mitigate hydrolysis issues observed in drug candidates. nih.gov The stability of carbamates can, however, be influenced by reaction conditions. For example, the coordination of metal ions to a ligand containing a carbamate moiety has been shown to trigger hydrolysis, leading to the release of an alcohol, carbon dioxide, and the corresponding amine. researchgate.netrsc.org While specific hydrolysis studies on this compound are scarce, the general stability of N-aryl carbamates suggests it would resist degradation under neutral or mildly acidic/basic conditions but could be cleaved under more forcing conditions or in the presence of certain catalysts. mdpi.com

Nucleophilic Substitution Reactions

The carbonyl carbon of the carbamate group is electrophilic and can be attacked by nucleophiles. This reactivity is commonly exploited for the deprotection of amines. A protocol for the nucleophilic deprotection of methyl carbamates has been developed using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in DMAc at elevated temperatures. organic-chemistry.org This method proceeds via a nucleophilic acyl substitution mechanism, where the thiol attacks the carbonyl carbon, leading to the eventual cleavage of the C-N bond and liberation of the free amine (2-amino-5-bromopyridine). This reaction provides a method to unmask the amino group after the bromine has been used in other transformations.

Derivatization Strategies for Structural Modification

The dual reactivity of this compound allows for multi-step derivatization strategies. The bromine atom is typically the primary site for initial modifications due to the robustness and high efficiency of transition metal-catalyzed cross-coupling reactions.

A common strategy involves:

Functionalization at the 5-position: Utilizing Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce a desired aryl, alkynyl, or amino substituent by displacing the bromine atom. The carbamate group serves as a stable protecting group for the 2-amino functionality during this step.

Modification or Cleavage of the Carbamate: Following the successful coupling reaction, the carbamate group can either be retained or modified. If the final target requires a free amino group at the 2-position, the carbamate can be cleaved, for instance, through hydrolysis under harsh conditions or via nucleophilic cleavage as described previously. organic-chemistry.org

This sequential approach allows for the synthesis of a diverse library of 2-amino-5-substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

Academic Research Applications in Medicinal Chemistry

General Pharmacological Relevance of Carbamate-Containing Pyridine (B92270) Derivatives

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs. mdpi.com Its ability to form hydrogen bonds, its planarity which allows for pi-stacking interactions, and its capacity to be functionalized at various positions make it a privileged structure in drug design. mdpi.com Pyridine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.netmdpi.com

Enzyme Inhibition Studies (General Carbamate (B1207046) Class)

Carbamate-containing compounds are well-established as inhibitors of various enzymes, a property that forms the basis of their therapeutic and pesticidal applications. researchgate.netnih.gov The mechanism of inhibition often involves the carbamoylation of a critical serine residue within the enzyme's active site, leading to a transient or pseudo-irreversible inactivation of the enzyme. researchgate.netacs.org

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A significant area of research for carbamate derivatives has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govmdpi.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.gov

Pyridinium carbamate derivatives have been synthesized and shown to be effective inhibitors of AChE. nih.gov The general mechanism of action involves the carbamate moiety reacting with the serine residue in the active site of the cholinesterase, forming a carbamoylated enzyme that is slow to hydrolyze, thus leading to enzyme inhibition. researchgate.net Studies on various pyridine carbamates have demonstrated that structural modifications can significantly impact their inhibitory potency and selectivity for AChE over BChE. mdpi.com For instance, a series of novel pyridine derivatives with a carbamic function were designed and synthesized as cholinesterase inhibitors, with some compounds showing high potency for human AChE. nih.gov

Compound TypeTarget EnzymeKey Findings
Pyridinium carbamatesAcetylcholinesterase (AChE)Exhibit time-dependent, pseudo-irreversible inhibition. nih.gov
Pyridine carbamate derivativesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Can act as potent inhibitors, with some showing selectivity for BChE. mdpi.com
Novel pyridine carbamatesHuman Acetylcholinesterase (hAChE)Some derivatives are potent inhibitors of hAChE and also inhibit Aβ42 self-aggregation. nih.gov

Other Enzyme Targets

Beyond cholinesterases, the carbamate functional group has been incorporated into inhibitors of a wide range of other enzymes. For example, carbamates have been utilized in the design of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of signaling lipids. nih.gov The covalent modification of the enzyme's active site serine by the carbamate is a key feature of this inhibition. nih.gov

Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as urease inhibitors. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by pathogens like Helicobacter pylori. nih.gov The study found that some of these pyridylpiperazine derivatives were potent inhibitors of urease. nih.gov

Anti-microbial and Anti-inflammatory Potential of Related Compounds

The pyridine nucleus is a common feature in compounds exhibiting antimicrobial and anti-inflammatory activities. nih.govscilit.comopenaccessjournals.com The incorporation of a carbamate functional group can further modulate these properties.

Research has shown that various pyridine derivatives possess significant antimicrobial activity against a range of bacterial and fungal strains. mdpi.comnih.gov For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity, with some compounds showing strong activity against Gram-positive bacteria. nih.gov While direct studies on the antimicrobial properties of Methyl (5-bromopyridin-2-yl)carbamate are not widely reported, the general activity of related pyridine compounds suggests potential in this area. researchgate.net

In the context of anti-inflammatory action, pyridinolcarbamate has been studied for its ability to antagonize bradykinin (B550075) and kallikrein, and to affect capillary permeability. nih.gov The pyridine scaffold is present in molecules that exhibit anti-inflammatory effects, and the carbamate group can contribute to this activity. mdpi.com

DNA Binding and Photocleaving Activity of Pyridinyl Oxime Carbamate Derivatives

A fascinating area of research has emerged focusing on the ability of certain pyridinyl oxime carbamate derivatives to interact with and cleave DNA upon photoirradiation. researchgate.netnih.govnih.gov These compounds have been investigated for their potential as "synthetic nucleases," with applications in biotechnology and medicine. researchgate.netnih.gov

A number of p-pyridinyl oxime carbamate derivatives have been synthesized and shown to react photochemically in the presence of supercoiled plasmid DNA. researchgate.netnih.gov These studies revealed that while the substituent on the imine group of the oxime did not significantly affect the extent of DNA damage, the nature of the substituent on the carbamate group was critical. researchgate.netnih.govnih.gov Halogenated derivatives, in particular, were found to cause extensive single and double-stranded DNA cleavage. researchgate.netnih.govnih.gov The mechanism is proposed to involve the homolysis of the N–O bond upon UV irradiation, generating radicals that can damage DNA. researchgate.netnih.gov

Calf thymus DNA affinity studies have shown that these compounds can exhibit good to excellent binding affinity. researchgate.netnih.gov This interaction is a prerequisite for their photocleaving activity. The ability of these molecules to act as photobase generators, releasing amines upon irradiation, is also a noteworthy feature. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Pyridyl Carbamate Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For pyridyl carbamate derivatives, several SAR studies have provided insights into the structural features that govern their pharmacological effects.

In the context of cholinesterase inhibition, SAR studies have highlighted the importance of the substitution pattern on both the pyridine ring and the carbamate nitrogen. mdpi.com For instance, in a study of pyrimidine (B1678525) and pyridine amide and carbamate derivatives, the pyridine-containing compounds generally showed greater inhibitory potency on both AChE and BChE compared to their pyrimidine counterparts. mdpi.com

Regarding DNA photocleaving activity of p-pyridinyl oxime carbamates, SAR studies have demonstrated that the substituent on the carbamate moiety is a key determinant of activity. researchgate.netnih.gov Halogenated phenylcarbamoyl groups were found to be particularly effective. researchgate.net In contrast, the substituent on the imine part of the oxime had little influence on the DNA-cleaving ability. researchgate.netnih.gov

For antiproliferative activity, a review of pyridine derivatives found that the presence and position of certain functional groups, such as methoxy (B1213986), hydroxyl, carbonyl, and amino groups, enhanced activity, whereas halogen atoms or bulky groups tended to decrease it. mdpi.com This suggests that for a compound like this compound, the bromo substituent might influence its potential antiproliferative profile.

Influence of Bromine Substitution on Activity

The substitution of a bromine atom at the 5-position of the pyridine ring in this compound significantly influences its physicochemical properties and, consequently, its biological activity. Halogen atoms, such as bromine, are known to modulate a compound's lipophilicity, electronic character, and metabolic stability, all of which are critical parameters in drug design.

Research on various heterocyclic compounds has demonstrated that the introduction of a halogen can lead to enhanced biological potency. acs.org For instance, in a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the nature of the halide leaving group was found to influence cytotoxic activity. acs.org While direct studies on this compound are limited, the principles observed in analogous structures provide valuable insights. The bromine atom, being highly electronegative, alters the electron distribution within the pyridine ring, which can affect its binding affinity to biological targets. nih.gov The electron-withdrawing nature of bromine can make the adjacent carbon atoms more electrophilic, potentially influencing interactions with nucleophilic residues in enzyme active sites or receptors. nih.gov

Furthermore, the strategic placement of a bromine atom can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a compound. nih.gov In the context of anticancer research, halogenated pyridine derivatives have shown promising activity. For example, certain 2,4-substituted-6-halogenated pyridine derivatives have emerged as potent candidates in anticancer studies. ekb.eg The presence of a halogen on the phenyl ring of some pyrazoline–thiazole hybrids has also been shown to have a positive effect on their anticancer activity. mdpi.com

The table below summarizes the general influence of halogen substitution on the properties of heterocyclic compounds, which can be extrapolated to understand the role of the bromine atom in this compound.

PropertyInfluence of Bromine SubstitutionRationale
Lipophilicity IncreaseHalogens are more lipophilic than hydrogen, which can enhance membrane permeability.
Electronic Nature Electron-withdrawingAlters the charge distribution of the pyridine ring, affecting target binding. nih.gov
Metabolic Stability Potential IncreaseCan block sites susceptible to metabolic oxidation, prolonging the compound's half-life. nih.gov
Binding Affinity Can Enhance or DecreaseDependent on the specific interactions with the biological target; can form halogen bonds.

It is important to note that the precise impact of the bromine substitution is target-dependent and requires empirical validation for each specific biological application.

Impact of Carbamate Moiety Modifications

The carbamate group (-NHCOOCH₃) is a key structural motif in many approved drugs and is widely utilized in medicinal chemistry for its chemical stability and ability to participate in hydrogen bonding. acs.orgnih.gov Modifications of the carbamate moiety in this compound, both at the nitrogen and the ester portion, can have a profound impact on its biological and pharmacokinetic properties. nih.govnih.gov

Varying the substituents on the nitrogen and oxygen termini of the carbamate group allows for the fine-tuning of a molecule's properties. nih.gov For example, altering the alkyl or aryl groups attached to the carbamate can modulate its stability, solubility, and ability to permeate cell membranes. acs.orgnih.gov In many instances, the carbamate group acts as a bioisostere for an amide bond, offering improved stability against enzymatic degradation. acs.org

Research into carbamate derivatives has shown that even minor modifications can lead to significant changes in biological activity. For instance, replacing the ester chain of the natural antibiotic fumagillin (B1674178) with an O-(chloroacetyl) carbamoyl (B1232498) moiety resulted in a 50-fold increase in antitumor potency. nih.gov This highlights the transformative potential of carbamate modifications.

In the context of enzyme inhibition, the carbamate group can act as a directed metalation group, facilitating the synthesis of polysubstituted aromatic molecules. sciforum.net Furthermore, carbamate derivatives have been successfully developed as plant protection agents, acting as inhibitors of acetylcholinesterase. sciforum.net

The following table illustrates potential modifications to the carbamate moiety of this compound and their predicted impact on its properties.

ModificationPredicted Impact on PropertiesExample from Related Research
Variation of N-substituent Can alter steric bulk and hydrogen bonding capacity, influencing target binding and selectivity.In 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, modifying the amide substituent significantly impacted inhibitory activity against phosphodiesterase 4B. nih.gov
Variation of O-alkyl group Can affect solubility, metabolic stability, and the rate of hydrolysis (if designed as a prodrug).The rate and extent of hydrolysis of carbamate-based prodrugs are critical for releasing the active drug. acs.orgnih.gov
Replacement with Thiocarbamate May alter electronic properties and hydrogen bonding capabilities, potentially leading to different biological activities.
Cyclization of the Carbamate Can introduce conformational rigidity, which may enhance binding affinity and selectivity for a specific target.

These modifications provide a strategic avenue for optimizing the therapeutic potential of lead compounds based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for Pyridyl Carbamates in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl (5-bromopyridin-2-yl)carbamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecular connectivity.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic region reveals the substitution pattern of the pyridine (B92270) ring. The proton at position 6 (H-6), adjacent to the nitrogen and ortho to the bromine, is expected to appear as a doublet. The proton at position 4 (H-4), situated between two carbons, would likely present as a doublet of doublets due to coupling with both H-3 and H-6. Similarly, the H-3 proton signal would appear as a doublet.

The carbamate (B1207046) functional group contributes two key signals: a singlet for the N-H proton, whose chemical shift can be broad and variable depending on solvent and concentration, and a sharp singlet for the three protons of the methyl ester group (-OCH₃).

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Pyridine)8.2 - 8.4Doublet (d)~2.5
H-4 (Pyridine)7.8 - 8.0Doublet of Doublets (dd)~8.8, 2.5
H-3 (Pyridine)7.9 - 8.1Doublet (d)~8.8
N-H (Carbamate)9.5 - 10.5Singlet (s, broad)N/A
-OCH₃ (Methyl)3.7 - 3.9Singlet (s)N/A

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon (C=O) of the carbamate group is characteristically found far downfield. libretexts.org The five carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom, the bromine atom, and the carbamate substituent. The carbon bearing the bromine atom (C-5) is expected at a lower field compared to unsubstituted pyridine, while the carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly deshielded. oregonstate.edu The methoxy (B1213986) carbon (-OCH₃) will appear in the typical upfield region for sp³-hybridized carbons bonded to an oxygen atom. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbamate)150 - 155
C-2 (Pyridine)148 - 152
C-6 (Pyridine)145 - 149
C-4 (Pyridine)140 - 144
C-3 (Pyridine)115 - 120
C-5 (Pyridine, C-Br)105 - 110
-OCH₃ (Methyl)52 - 55

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the signals for H-3 and H-4, and another between H-4 and H-6, confirming their connectivity on the pyridine ring. researchgate.net The absence of other correlations from these aromatic protons confirms the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, H-4 and C-4, H-6 and C-6, and the methyl protons with the methoxy carbon. This technique is invaluable for unambiguously assigning the carbon signals of the protonated ring carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula. The molecular formula for this compound is C₇H₇BrN₂O₂. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. ucalgary.cayoutube.com

The primary fragmentation pathways for this molecule under electron ionization would likely involve the cleavage of the carbamate side chain. Common fragmentation patterns could include the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH), or the cleavage of the N-C bond to generate a 5-bromopyridin-2-yl isocyanate or aminopyridine fragment.

Interactive Data Table: Predicted HRMS Fragmentation Data

IonDescriptionCalculated Exact Mass (m/z)Isotopic Pattern
[M]⁺Molecular Ion (with ⁷⁹Br)229.9745Paired with M+2 at ~231.9725
[M - OCH₃]⁺Loss of methoxy radical198.9483Bromine pattern present
[M - COOCH₃]⁺Loss of methyl-carbamoyl group171.9506Bromine pattern present
[C₆H₄BrN₂]⁺Ion from cleavage186.9612Bromine pattern present

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would be expected to show several characteristic bands. A prominent absorption in the IR spectrum would be the N-H stretching vibration of the secondary amide (carbamate), typically appearing as a sharp band in the range of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the carbamate group would result in a very strong and sharp absorption band around 1700-1740 cm⁻¹. mdpi.com

Other significant vibrations include the C-O stretching of the ester group and various vibrations associated with the substituted pyridine ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. pw.edu.pl The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-650 cm⁻¹ range.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H StretchCarbamate (-NH)3200 - 3400Medium-Strong
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)Methyl (-CH₃)2850 - 3000Medium-Weak
C=O StretchCarbamate (Carbonyl)1700 - 1740Strong
C=C / C=N StretchPyridine Ring1400 - 1600Medium-Strong
C-O StretchEster1200 - 1300Strong
C-Br StretchBromo-substituent500 - 650Medium

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of pyridyl-substituted carbamates is an active area of chemical research. researchgate.net Traditional methods for carbamate (B1207046) synthesis often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic. Modern approaches aim for safer and more efficient routes. Future research into the synthesis of Methyl (5-bromopyridin-2-yl)carbamate could focus on several innovative strategies.

One promising avenue is the use of palladium-catalyzed carbonylation reactions. For instance, novel (2-chloropyridin-5-yl)methyl carbamates have been synthesized using a Pd-Fe/TiO2 catalyzed carbonylation of aromatic nitro-compounds and (2-chloropyridin-5-yl)methanol with carbon monoxide. nyxxb.cn Adapting such catalytic systems for 5-bromo-2-aminopyridine could provide a direct and efficient route to the target molecule.

Another approach involves the use of isocyanates. A number of p-pyridinyl oxime carbamate derivatives have been prepared through the reaction of corresponding oximes with isocyanates. nih.gov Investigating the reaction of 5-bromo-2-aminopyridine with a suitable methylating agent to form an intermediate that can then react with an isocyanate precursor could be a viable synthetic strategy.

Furthermore, the development of one-pot synthesis methods would be highly advantageous for improving efficiency and reducing waste. Research into multi-component reactions, where 5-bromo-2-aminopyridine, a source of the carbonyl group, and methanol (B129727) are combined in a single step, could lead to more streamlined and economical synthetic processes. A modified Hofmann rearrangement using a solid-supported base like KF/Al2O3 and a safe oxidant such as sodium hypochlorite (B82951) could also be explored for the synthesis of methyl carbamates from primary amides. nih.gov

Synthetic ApproachPotential AdvantagesKey Considerations
Palladium-Catalyzed CarbonylationHigh efficiency, potential for diverse substrate scope.Catalyst cost and optimization, handling of carbon monoxide.
Isocyanate ChemistryWell-established reactions, readily available starting materials.Use of potentially hazardous isocyanates, reaction conditions.
One-Pot SynthesisIncreased efficiency, reduced waste, cost-effective.Reaction optimization, potential for side products.
Modified Hofmann RearrangementUse of safer reagents, potential for solid-phase synthesis.Substrate compatibility, reaction yield optimization.

In-depth Mechanistic Studies of Biological Activity

The biological activity of carbamates is diverse, and understanding the underlying mechanisms is crucial for their development as therapeutic agents. nih.gov For this compound, several potential mechanisms of action warrant investigation.

A primary area of interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Carbamates are known to act as inhibitors of these enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Mechanistic studies could involve kinetic analyses to determine the type and potency of inhibition, as well as structural studies (e.g., X-ray crystallography) of the compound bound to the enzyme to elucidate the specific molecular interactions.

Another potential mechanism is the interaction with DNA. Some pyridinyl oxime carbamates have been shown to act as "synthetic nucleases," causing DNA cleavage upon photochemical activation. nih.gov Investigations into the potential of this compound to bind to and cleave DNA, particularly under specific conditions, could reveal novel anticancer or antimicrobial applications.

Furthermore, the pyridine (B92270) moiety itself can play a significant role in biological activity. Pyridine derivatives are known to target a wide range of biological molecules, including enzymes and proteins. ijpsonline.com Mechanistic studies should therefore also explore potential interactions with other cellular targets beyond cholinesterases and DNA.

Exploration of New Therapeutic Applications

The structural features of this compound suggest its potential for a variety of therapeutic applications.

Neurodegenerative Diseases: As previously mentioned, the carbamate group is a well-known pharmacophore for cholinesterase inhibitors used in the treatment of Alzheimer's disease. nih.govnih.gov Future research could focus on evaluating the efficacy of this compound and its derivatives in cellular and animal models of neurodegenerative disorders.

Anticancer Activity: The ability of some carbamates to interact with DNA and the known anticancer properties of certain pyridine-containing compounds suggest a potential role for this compound in oncology. Screening against a panel of cancer cell lines and subsequent mechanistic studies could uncover novel anticancer agents.

Antimicrobial and Fungicidal Activity: Carbamates have been investigated for their antimicrobial and antifungal properties. nyxxb.cn The presence of a halogenated pyridine ring may enhance this activity. Testing the compound against a range of pathogenic bacteria and fungi could lead to the development of new anti-infective agents. For example, certain (2-chloropyridin-5-yl) methyl carbamates have shown significant inhibition against Gibberella zeae and Physalospora piricola. nyxxb.cn

Insecticidal Activity: Carbamates are widely used as insecticides due to their ability to inhibit acetylcholinesterase in insects. nih.gov The development of novel carbamate derivatives with improved potency and selectivity could lead to more effective and safer insecticides.

Therapeutic AreaRationaleKey Research Steps
Neurodegenerative DiseasesCarbamate moiety is a known cholinesterase inhibitor.In vitro enzyme inhibition assays, cell-based assays for neuroprotection, in vivo animal models.
OncologyPotential for DNA interaction and anticancer activity of pyridine derivatives.Cancer cell line screening, mechanistic studies on cell cycle and apoptosis.
Infectious DiseasesKnown antimicrobial and fungicidal properties of carbamates.Screening against pathogenic bacteria and fungi, determination of minimum inhibitory concentrations.
AgricultureEstablished use of carbamates as insecticides.Testing against various insect pests, evaluation of selectivity and environmental impact.

Advanced Computational Modeling for Drug Design

Computational methods are indispensable tools in modern drug discovery and can be effectively applied to guide the future development of this compound analogs. cmjpublishers.comauctoresonline.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs with varying biological activities is synthesized, QSAR studies can be employed to build mathematical models that correlate the chemical structure with the observed activity. japsonline.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model for a specific target can be developed and used to screen virtual libraries of compounds to identify new potential hits with the desired features.

Molecular Docking: If the three-dimensional structure of a biological target is known (e.g., acetylcholinesterase), molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives. japsonline.com This information can provide insights into the key molecular interactions and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding process and the stability of the interactions. This can help in refining the design of new analogs with improved binding characteristics.

By integrating these computational approaches, the process of designing and optimizing derivatives of this compound for specific therapeutic applications can be significantly accelerated, reducing the time and cost associated with traditional drug discovery methods. cmjpublishers.com

Q & A

Basic: How can the synthesis of Methyl (5-bromopyridin-2-yl)carbamate be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Conditions : Use coupling agents like EDCI or DCC to facilitate carbamate formation between 5-bromo-2-aminopyridine and methyl chloroformate. Maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroformate) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates. For purification, employ column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–50%) .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7). Typical yields range from 65–80%, with purity >95% confirmed by HPLC .

Advanced: What crystallographic techniques are suitable for determining the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) to resolve positional disorder .

  • Key Parameters :

    ParameterValue
    Space GroupP 1
    R-factor<0.05
    Resolution (Å)0.84
  • Challenges : Bromine’s high electron density may complicate data collection; use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption effects .

Basic: What analytical methods are recommended for quantifying this compound in reaction mixtures?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm. Mobile phase: 60% acetonitrile/40% water (0.1% TFA), flow rate 1.0 mL/min. Retention time: ~6.2 min.
  • GC-MS : Derivatize with BSTFA for volatility. Column: DB-5MS (30 m × 0.25 mm), splitless injection. Quantify via SIM mode (m/z 214 [M+]) .
  • Validation : Intra-day precision (RSD <1.5%), inter-day precision (RSD <2.5%), LOD = 0.1 µg/mL .

Advanced: How does the bromine substituent influence the stability and degradation pathways of this compound under varying pH conditions?

Methodological Answer:

  • Degradation Mechanisms :

    • Acidic Conditions (pH <3) : Hydrolysis of the carbamate group to form 5-bromo-2-aminopyridine and methanol. First-order kinetics (k = 0.12 h⁻¹ at 25°C) .
    • Basic Conditions (pH >10) : Debromination via nucleophilic attack by OH⁻, yielding 2-aminopyridine derivatives.
  • Stability Study Design :

    ConditionDegradation ProductsHalf-life (h)
    pH 2.05-bromo-2-aminopyridine5.8
    pH 9.02-hydroxy-5-aminopyridine12.3
    NeutralMinimal degradation (<5% over 72 h)-

Advanced: What is the role of the carbamate group in facilitating nucleophilic substitution at the 5-bromo position of the pyridine ring?

Methodological Answer:

  • Electronic Effects : The carbamate’s electron-withdrawing nature activates the pyridine ring, lowering the LUMO energy and enhancing susceptibility to SNAr reactions.
  • Case Study : Reaction with NaN₃ in DMSO at 80°C replaces Br with N₃, yielding Methyl (5-azidopyridin-2-yl)carbamate (85% yield). Monitor via IR (azide peak at ~2100 cm⁻¹) .
  • Mechanistic Insight : DFT calculations (B3LYP/6-31G*) show a transition state energy barrier of 28 kcal/mol, consistent with experimental kinetics .

Basic: What solvent systems are effective for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Solvent Pair Screening :

    Solvent CombinationPurity (%)Crystal Morphology
    Ethanol/Water99.2Needles
    Dichloromethane/Hexane97.5Plates
    Acetone/Water98.8Prisms
  • Optimized Protocol : Dissolve crude product in hot ethanol (70°C), add water dropwise until cloud point, cool to 4°C overnight. Recover 85% yield with >99% purity .

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